molecular formula C26H18N2O3 B14986350 N-(naphthalen-1-ylmethyl)-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide

N-(naphthalen-1-ylmethyl)-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide

Cat. No.: B14986350
M. Wt: 406.4 g/mol
InChI Key: FSBYTUQMGAZYIR-UHFFFAOYSA-N
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Description

N-(naphthalen-1-ylmethyl)-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide is a chromene-derived compound featuring a carboxamide core substituted with a naphthalene methyl group and a pyridinyl moiety. Chromene derivatives are widely studied for their biological activities, including anti-inflammatory, anticancer, and enzyme-inhibitory properties.

Properties

Molecular Formula

C26H18N2O3

Molecular Weight

406.4 g/mol

IUPAC Name

N-(naphthalen-1-ylmethyl)-4-oxo-N-pyridin-2-ylchromene-2-carboxamide

InChI

InChI=1S/C26H18N2O3/c29-22-16-24(31-23-13-4-3-12-21(22)23)26(30)28(25-14-5-6-15-27-25)17-19-10-7-9-18-8-1-2-11-20(18)19/h1-16H,17H2

InChI Key

FSBYTUQMGAZYIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN(C3=CC=CC=N3)C(=O)C4=CC(=O)C5=CC=CC=C5O4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-1-ylmethyl)-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4H-chromen-4-one with naphthalen-1-ylmethylamine and pyridin-2-ylamine under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts and may require heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-1-ylmethyl)-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .

Scientific Research Applications

N-(naphthalen-1-ylmethyl)-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(naphthalen-1-ylmethyl)-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with other chromene-2-carboxamide derivatives, particularly those substituted with aromatic or heteroaromatic groups. Below is a detailed comparison based on synthesis, physicochemical properties, and biological activity (where available):

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Source
N-(naphthalen-1-ylmethyl)-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide R1 = naphthalen-1-ylmethyl, R2 = pyridin-2-yl Not reported Not reported Chromene, carboxamide, pyridine, naphthalene N/A
4-Oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide (5a) R1 = 4-sulfamoylphenyl ~331.34 296–298 Chromene, carboxamide, sulfonamide Andr (2020)
6-Methyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide (5b) R1 = 4-sulfamoylphenyl, R2 = 6-methyl ~345.36 307–308 Chromene, carboxamide, sulfonamide, methyl Andr (2020)
4-Oxo-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-4H-chromene-2-carboxamide R1 = 4-(trifluoromethyl)benzothiazol-2-yl 213.70* Not reported Chromene, carboxamide, benzothiazole, trifluoromethyl Enamine (2020)

Note: The molecular weight listed for the benzothiazole derivative in (C9H18ClF2N) conflicts with its name; this may reflect a reporting error in the source.

Key Observations

Substituent Effects on Solubility and Bioactivity: The sulfamoylphenyl derivatives (e.g., 5a–e ) exhibit higher melting points (296–311°C) compared to the target compound (data unavailable), likely due to strong intermolecular hydrogen bonding from the sulfonamide group. These compounds are potent carbonic anhydrase inhibitors, as sulfonamides are known to bind zinc in enzyme active sites .

Heterocyclic vs. Aromatic Substituents :

  • The benzothiazole derivative introduces a trifluoromethyl group, which could enhance metabolic stability and electron-withdrawing effects. In contrast, the pyridine and naphthalene groups in the target compound may favor aromatic stacking interactions with protein targets.

Synthetic Accessibility: Sulfonamide-linked chromenes (e.g., 5a–j ) are synthesized via coupling reactions between chromene-2-carboxylic acids and 4-aminobenzenesulfonamide, achieving high yields (84–97%). The target compound’s synthesis likely requires a similar approach but with naphthalenemethylamine and 2-aminopyridine as coupling partners.

Biological Activity

N-(naphthalen-1-ylmethyl)-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its molecular structure, biological properties, and potential therapeutic applications based on available research findings.

Molecular Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Common Name This compound
CAS Number 912904-96-2
Molecular Formula C26H18N2O3
Molecular Weight 406.4 g/mol

The structure includes a chromene core, which is known for its role in various pharmacological activities, particularly in anticancer and antimicrobial research.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, pyridine derivatives have shown enhanced activity against HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines, with IC50 values indicating effective inhibition of cell growth. The presence of hydroxyl (-OH) groups and other functional groups in the structure has been correlated with improved biological activity, emphasizing the importance of structural modifications in enhancing efficacy .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Studies have demonstrated that derivatives containing naphthalene and pyridine moieties exhibit broad-spectrum antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .

The biological activity of this compound may be attributed to its ability to interact with various cellular targets. These include:

  • Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in cancer cell proliferation or microbial metabolism.
  • Signal Transduction Pathways : They can modulate pathways such as apoptosis, cell cycle regulation, and oxidative stress response, leading to enhanced cell death in malignant cells .
  • Cell Membrane Interaction : The amphiphilic nature of these compounds allows them to integrate into lipid bilayers, disrupting membrane integrity and function .

Case Studies and Research Findings

Several studies have reported on the biological activities of related compounds:

  • Antiproliferative Studies : A study analyzed a series of pyridine derivatives, noting that modifications led to a significant decrease in IC50 values against various cancer cell lines, suggesting enhanced potency through structural optimization .
  • Antimicrobial Efficacy : Research on naphthalene-based compounds revealed their effectiveness against both Gram-positive and Gram-negative bacteria, with some derivatives exhibiting minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Toxicological Assessments : Toxicity studies indicated that while some derivatives showed promising biological activity, they also necessitated thorough evaluation for potential adverse effects on normal cells and tissues .

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